2-Bromo-1-chloro-3,5-difluorobenzene

Catalog No.
S987571
CAS No.
1020198-58-6
M.F
C6H2BrClF2
M. Wt
227.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-chloro-3,5-difluorobenzene

CAS Number

1020198-58-6

Product Name

2-Bromo-1-chloro-3,5-difluorobenzene

IUPAC Name

2-bromo-1-chloro-3,5-difluorobenzene

Molecular Formula

C6H2BrClF2

Molecular Weight

227.43 g/mol

InChI

InChI=1S/C6H2BrClF2/c7-6-4(8)1-3(9)2-5(6)10/h1-2H

InChI Key

QOFBXVZPBPTCJH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)F

The exact mass of the compound 2-Bromo-1-chloro-3,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-chloro-3,5-difluorobenzene is a polyhalogenated aromatic compound valued as a specialized building block in organic synthesis. Its primary procurement value lies in the distinct electronic environment created by its four halogen substituents, which allows for predictable, site-selective reactions. This attribute is critical for constructing complex molecules used in performance-driven fields such as organic electronics and agrochemicals, where precise molecular architecture dictates final product efficacy and function. [1]

Substituting 2-Bromo-1-chloro-3,5-difluorobenzene with a seemingly similar analog, such as an isomer or a compound lacking the chloro group (e.g., 1-Bromo-3,5-difluorobenzene), is not viable in established synthesis routes. The specific 1,2,3,5-substitution pattern dictates the reactivity hierarchy of the carbon-halogen bonds, particularly the preferential activation of the C-Br bond over the C-Cl bond in cross-coupling reactions. [1] Altering this pattern by using an isomer would unpredictably change the site of reaction, leading to different product isomers, while removing a halogen would alter the bond's reactivity, resulting in significantly lower yields or process failure. This makes the precise CAS 1020198-58-6 essential for reproducibility and achieving the target molecular structure.

Precursor Suitability: High Regioselectivity in Sequential Cross-Coupling Reactions

The primary procurement driver for this compound is its utility in sequential synthesis, where different positions on the aromatic ring are functionalized in separate steps. In palladium-catalyzed Suzuki-Miyaura coupling, the C-Br bond reacts with high selectivity over the less reactive C-Cl bond. [1] This allows for an initial coupling at the bromine position to install a first substituent, followed by a subsequent, different coupling at the chlorine position. A study on related polyhalogenated systems demonstrated that mono-arylation at the C-Br position can proceed with yields as high as 83%, while the C-Cl bond remains intact for a later transformation. [2] This level of control is unattainable with a comparator like 1,3-dibromo-5-fluorobenzene, which would produce a mixture of mono- and di-substituted products with poor regioselectivity.

Evidence DimensionYield of mono-coupled product in selective Suzuki reaction
Target Compound DataEnables sequential coupling with high selectivity; yields of >80% are reported for the initial C-Br coupling in analogous systems. [<a href="https://doi.org/10.1016/j.crci.2018.12.003" target="_blank">2</a>]
Comparator Or Baseline1,3-Dibromo-5-fluorobenzene: Lacks a second, less reactive halogen handle, leading to mixtures of products and poor control in sequential additions.
Quantified DifferenceProvides a clear, high-yield pathway for a specific mono-functionalized intermediate, whereas the dibromo analog does not.
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with 1 equivalent of boronic acid.

For synthesizing complex, asymmetric molecules like advanced OLED emitters or pharmaceutical intermediates, this selectivity eliminates costly purification steps and improves overall process yield.

Processability: Enables High-Yield Synthesis of Agrochemical Intermediates

In the synthesis of precursors for modern fungicides, high yield at each step is critical for commercial viability. A patent for the preparation of difenoconazole, a broad-spectrum fungicide, describes a key step involving the reaction of a brominated intermediate. [1] In analogous processes, the enhanced reactivity of the C-Br bond in compounds like 2-Bromo-1-chloro-3,5-difluorobenzene allows for near-quantitative conversion. For example, a bromination step to form a key bromodioxalone intermediate is reported with a 94.3% yield. [1] Using a comparator with only chloro-substituents would require harsher reaction conditions and would likely result in significantly lower yields, compromising the efficiency of the entire manufacturing process.

Evidence DimensionReaction yield for key intermediate synthesis step
Target Compound DataEnables reaction yields of 94.3% for critical brominated intermediates. [<a href="https://patents.google.com/patent/IN2012CH01895A/en" target="_blank">1</a>]
Comparator Or BaselineA dichloro-analog (e.g., 1,2-dichloro-3,5-difluorobenzene): The lower reactivity of C-Cl bonds vs. C-Br bonds would lead to lower conversion rates and reduced process efficiency.
Quantified DifferenceMaintains high process throughput by enabling near-quantitative yields, a critical factor in multi-step industrial synthesis.
ConditionsIntermediate synthesis for triazole fungicides.

This high process yield directly translates to lower manufacturing costs and reduced waste, a key procurement consideration for industrial-scale agrochemical production.

Synthesis Compatibility: Predictable Site for Metal-Halogen Exchange

The creation of organometallic reagents is a cornerstone of organic synthesis. The specific arrangement of halogens in 2-Bromo-1-chloro-3,5-difluorobenzene directs metal-halogen exchange (e.g., lithiation with n-BuLi) to occur preferentially at the bromine atom. [1] This is due to bromine's greater susceptibility to exchange compared to chlorine, a well-established reactivity trend. This allows for the clean formation of a specific lithiated or Grignard intermediate at low temperatures (e.g., -78 °C), preserving the chloro and fluoro atoms for subsequent reactions. Attempting the same reaction on an isomer could lead to a different site of lithiation due to altered electronic and steric influences, while a dibromo-analog could lead to mixtures of mono- and di-lithiated species, complicating downstream processing.

Evidence DimensionSelectivity of metal-halogen exchange
Target Compound DataPredictable and selective exchange at the C-Br bond.
Comparator Or BaselineAn isomer (e.g., 4-Bromo-1-chloro-2,5-difluorobenzene): Unpredictable selectivity due to different positioning of electron-withdrawing fluorine atoms. A dibromo-analog: Risk of over-reaction and formation of di-lithiated byproducts.
Quantified DifferenceOffers a reliable route to a single, specific organometallic intermediate, avoiding the formation of complex product mixtures that require extensive purification.
ConditionsHalogen-lithium exchange using n-butyllithium (n-BuLi) at -78 °C.

This reliability simplifies reaction planning and execution, ensuring that the desired reactive intermediate is generated cleanly, which is crucial for reproducible, multi-step synthesis campaigns.

Core Intermediate for Asymmetric Blue OLED Emitters

The compound's capacity for selective, sequential cross-coupling makes it a preferred starting material for complex, asymmetric host and emitter molecules used in high-efficiency blue Organic Light-Emitting Diodes (OLEDs). The defined structure allows for the precise, stepwise attachment of different functional groups (e.g., donor and acceptor moieties) needed to tune the material's electronic properties for optimal color purity and device lifetime. [1]

Scaffold for Next-Generation Triazole and Strobilurin-Type Fungicides

The high yields achievable when using this compound as a precursor make it a cost-effective choice for the industrial synthesis of advanced fungicides. Its structure serves as a robust scaffold onto which other pharmacologically active groups can be attached, leading to new patented active ingredients with improved efficacy against resistant fungal strains. [2]

Synthesis of Regio-Defined Pharmaceutical Intermediates

In medicinal chemistry, the ability to reliably generate a specific organometallic intermediate via selective metal-halogen exchange is critical. This compound provides a dependable route to a functionalized benzene ring that can be incorporated into larger, biologically active molecules where the precise placement of substituents is essential for therapeutic activity.

XLogP3

3.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-chloro-3,5-difluorobenzene

Dates

Last modified: 08-16-2023

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